molecular formula C18H22N4OS B2841736 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034349-98-7

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2841736
CAS No.: 2034349-98-7
M. Wt: 342.46
InChI Key: PMYJGEHINRNMRP-UHFFFAOYSA-N
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Description

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Dihydropyrimidinone Derivatives : Enaminones were synthesized by refluxing with dimethylformamide dimethylacetal without solvent, leading to the formation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a simple and efficient method. This showcases the compound's relevance in synthesizing heterocyclic compounds with potential biological activities (Bhat et al., 2018).

Pharmacological Applications

  • Anticancer and Antimicrobial Potential : Compounds with structural components similar to the query have been synthesized and showed promising antiproliferative activity against cancer cell lines and antimicrobial efficacy against various pathogens. For instance, novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety displayed significant growth inhibitory activity against cancer cell lines (Kommula et al., 2018), while chalcones containing piperazine or 2,5-dichlorothiophene moiety demonstrated antimicrobial activity (Tomar et al., 2007).

Drug Discovery and Development

  • Antiviral and Antifungal Agents : The structural motifs similar to those in the query compound have been explored for their antiviral and antifungal activities. For example, derivatives of 1,2,4-triazine bearing piperazine amide moiety were investigated for their anticancer activities and found effective against breast cancer cells (Yurttaş et al., 2014). Another study synthesized Sparfloxacin derivatives as antibacterial and antimycobacterial agents, emphasizing the potential for developing new therapeutic agents (Gurunani et al., 2022).

Chemical and Biological Interactions

  • Design and Synthesis of Antipsychotics : Research into biphenyl moiety linked with aryl piperazine resulted in the synthesis of derivatives showing considerable anti-dopaminergic and anti-serotonergic activity, highlighting the therapeutic potential in antipsychotic drug development (Bhosale et al., 2014).

Properties

IUPAC Name

1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-15-5-3-11-24-15)22-9-7-21(8-10-22)17-12-14-4-1-2-6-16(14)19-20-17/h3,5,11-12H,1-2,4,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJGEHINRNMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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